molecular formula C23H28ClNO4S B12132070 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B12132070
M. Wt: 450.0 g/mol
InChI Key: KWDPTVPOPLKFNE-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dioxidotetrahydrothiophenyl group, and a benzylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid .

In the next step, the phenoxyacetic acid derivative is coupled with 1,1-dioxidotetrahydrothiophene-3-amine under specific reaction conditions to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenoxy compounds.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H28ClNO4S

Molecular Weight

450.0 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C23H28ClNO4S/c1-16(2)19-6-4-18(5-7-19)13-25(21-10-11-30(27,28)15-21)23(26)14-29-22-9-8-20(24)12-17(22)3/h4-9,12,16,21H,10-11,13-15H2,1-3H3

InChI Key

KWDPTVPOPLKFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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